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Compound of Interest

Compound Name: 8-Chloroisoquinolin-5-amine
CAS No.: 934554-41-3
Cat. No.: B1424258
Get Quote
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Executive Summary

8-Chloroisoquinolin-5-amine is a specialized heterocyclic building block used in the rational
design of ATP-competitive kinase inhibitors. It is distinct from generic isoquinolines due to the
specific 8-chloro substitution, which modulates lipophilicity and steric fit within the kinase ATP-
binding pocket, and the 5-amino group, which serves as a reactive handle for coupling to form
biaryl-amine motifs.

Its primary biological relevance lies in the synthesis of CHK1 inhibitors, which are investigated
for their ability to induce synthetic lethality in p53-deficient cancer cells.
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Feature Specification

CAS Number 934554-41-3

Molecular Formula CoH7CIN2

Primary Target Class Serine/Threonine Kinases (specifically CHK1)
Mechanism Class ATP-Competitive Inhibition (Scaffold)

o Synthesis of "Bicyclylaryl-aryl-amine" inhibitors
Key Application )
(e.g., CRT patent series)

Mechanism of Action: CHK1 Inhibition

While 8-Chloroisoquinolin-5-amine is a precursor, the active agents derived from it function
by inhibiting Checkpoint Kinase 1 (CHK1). The mechanism described below applies to
inhibitors incorporating this specific scaffold.

The Target: Checkpoint Kinase 1 (CHK1)

CHK1 is a central effector of the DNA Damage Response (DDR) pathway. When DNA damage
(single-strand breaks) occurs, ATR phosphorylates CHK1, activating it.

e Normal Function: Activated CHK1 phosphorylates Cdc25 phosphatases (Cdc25A, Cdc25C),
marking them for degradation or nuclear exclusion. This prevents the activation of CDK1/2,
halting the cell cycle at S and G2/M checkpoints to allow time for DNA repair.

« Inhibition Mechanism: Compounds utilizing the 8-chloroisoquinolin-5-amine core bind to
the ATP-binding cleft of CHK1. This prevents CHK1 from phosphorylating Cdc25.

o Therapeutic Outcome: In cancer cells (which often lack a functional G1 checkpoint due to
p53 mutations), inhibiting CHK1 removes the remaining S/G2 checkpoints. The cell proceeds
into mitosis with damaged DNA, leading to mitotic catastrophe and apoptosis.

Structural Pharmacology (SAR)

The 8-Chloroisoquinolin-5-amine scaffold contributes three critical interactions to the

inhibitor's potency:
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» Hinge Binding (Isoquinoline N/Amino): The nitrogen atoms in the isoquinoline ring and the
attached amine (often converted to a urea or secondary amine) form hydrogen bonds with
the kinase hinge region (typically Glu85 or Cys87 in CHK1).

o Hydrophobic Pocket Filling (8-Chloro): The chlorine atom at position 8 is a lipophilic moiety
that occupies a specific hydrophobic pocket near the gatekeeper residue. This increases
potency compared to the unsubstituted isoquinoline by displacing water and improving van
der Waals contacts.

» Vector Positioning (5-Amino): The amino group at position 5 directs the rest of the molecule
(the "tail") towards the solvent-exposed region or the ribose-binding pocket, allowing for
modular optimization of pharmacokinetic properties.

Pathway Visualization

The following diagram illustrates the signaling cascade where the inhibitor acts.
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Caption: The ATR-CHK1-Cdc25 pathway. The inhibitor blocks CHK1, preventing cell cycle
arrest and forcing cells with damaged DNA into mitotic catastrophe.
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Chemical Synthesis & Utilization

For researchers utilizing this building block, the primary reaction is the functionalization of the
5-amino group.

Synthesis of the Scaffold

If not purchased commercially, 8-chloroisoquinolin-5-amine can be synthesized via:
 Nitration: Nitration of 8-chloroisoquinoline (at the 5-position).[1]

e Reduction: Catalytic hydrogenation (e.g., Fe/HCI or Hz/Pd-C) of 8-chloro-5-nitroisoquinoline
to the amine.

Coupling Protocol (General Procedure)

The 5-amino group is typically coupled with aryl halides to form the biaryl-amine core
characteristic of CRT-patent inhibitors.

Reaction Type: Buchwald-Hartwig Amination Reagents:

Substrate A: 8-Chloroisoquinolin-5-amine (1.0 eq)

Substrate B: Aryl Bromide/lodide (e.g., substituted pyrazine or pyridine) (1.1 eq)

Catalyst: Pdz(dba)s or Pd(OAc)2 (5 mol%)

Ligand: Xantphos or BINAP (10 mol%)

Base: Cs2C0Os or NaOtBu (2.0 eq)

Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Workflow:

 Inerting: Charge a microwave vial or Schlenk flask with Substrate A, Substrate B, Base, and
Ligand. Purge with Argon/N2 for 5 minutes.

o Catalyst Addition: Add the Palladium catalyst under positive inert gas pressure.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1424258/docs?utm_src=pdf-body#8-chloroisoquinolin-5-amine-mechanism-of-action-technical-guide
https://chemsigma.com/product/product?productname=isoquinolinol&casno=651310-41-7
https://www.benchchem.com/product/b1424258/docs?utm_src=pdf-body#8-chloroisoquinolin-5-amine-mechanism-of-action-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1424258?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Solvation: Add anhydrous solvent via syringe.
e Heating: Heat to 100°C (oil bath) or 120°C (microwave) for 2—12 hours. Monitor by LC-MS.

o Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH
gradient).

Experimental Validation Protocols

To validate the activity of compounds derived from this scaffold, the following assays are
standard.

In Vitro Kinase Assay (ADP-Glo)

Quantifies the inhibition of recombinant CHK1 activity.

Parameter Condition

Enzyme Recombinant Human CHK1 (0.5-2 nM)
CHKtide peptide

Substrate

(KKKVSRSGLYRSPSMPENLNRPR)

ATP Concentration 10 uM (at Km)

Incubation 60 minutes at Room Temperature
Readout Luminescence (ADP-Glo reagent)
Control Staurosporine (Positive Control)

Cellular Biomarker Assay (Western Blot)

Confirms target engagement in cells (e.g., HT29 or U20S cancer lines).
o Treatment: Treat cells with inhibitor (0.1-10 uM) for 1 hour.

e Induction: Induce DNA damage with Gemcitabine (100 nM) or Hydroxyurea (2 mM) for 2—4
hours.
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e Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors.
o Detection:

o p-CHK1 (Ser345): Should increase (inhibition prevents autophosphorylation turnover or
traps the complex, though this varies by inhibitor type; often p-CHK1 accumulates due to
feedback loops).

o p-Cdc25C (Ser216): Should decrease (direct downstream target).
o p-H2AX (Serl139): Marker of DNA damage (should persist or increase).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [8-Chloroisoquinolin-5-amine: Mechanism of Action &
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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